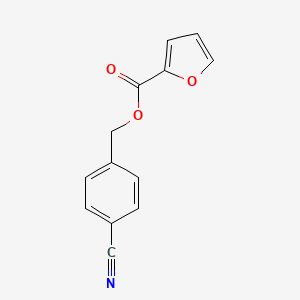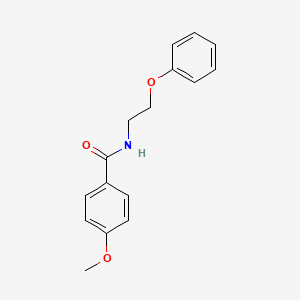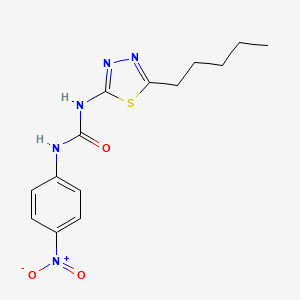
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMPT is a thiazolidine derivative that has been synthesized and studied for its potential use in various fields, including agriculture, medicine, and biotechnology. In
科学研究应用
DMPT has been studied extensively for its potential applications in various fields. In agriculture, DMPT has been shown to improve the growth performance and feed efficiency of livestock, including pigs, chickens, and fish. DMPT has also been studied for its potential use in aquaculture as a feed attractant and growth promoter.
In medicine, DMPT has been investigated for its potential therapeutic effects, including its anti-inflammatory and antioxidant properties. DMPT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biotechnology, DMPT has been studied for its potential use as a chemical inducer of gene expression, particularly in the production of recombinant proteins.
作用机制
The mechanism of action of DMPT is not fully understood, but it is believed to act through the activation of the peroxisome proliferator-activated receptor (PPAR) pathway. PPARs are nuclear receptors that play a key role in the regulation of lipid and glucose metabolism, as well as inflammation and oxidative stress.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects, including the upregulation of genes involved in lipid and glucose metabolism, as well as the suppression of genes involved in inflammation and oxidative stress. DMPT has also been shown to increase the levels of certain hormones, such as growth hormone and insulin-like growth factor-1 (IGF-1), which are important for growth and development.
实验室实验的优点和局限性
One advantage of DMPT is its relatively low cost and ease of synthesis, which makes it an attractive compound for use in laboratory experiments. However, DMPT is also known to have low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for the study of DMPT. One area of research is the development of new synthesis methods and derivatives of DMPT with improved solubility and bioactivity. Another area of research is the exploration of DMPT's potential therapeutic effects in the treatment of various diseases. Additionally, the use of DMPT as a chemical inducer of gene expression in biotechnology is an area of growing interest. Overall, the study of DMPT has the potential to lead to new discoveries and innovations in various fields of science and technology.
合成方法
DMPT can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with ethyl acetoacetate, followed by the reduction of the resulting thioamide with sodium borohydride. The final product is obtained through the reaction of the thiazolidine intermediate with acetic anhydride.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-3-4-9(8(2)5-7)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHZUIGMUVMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)

![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)